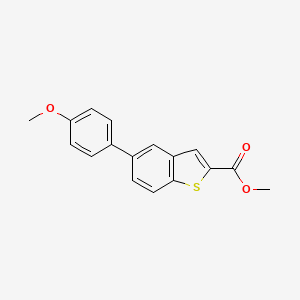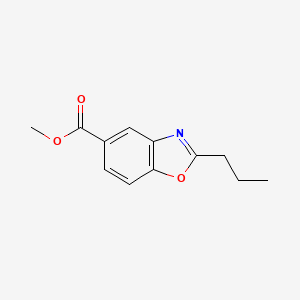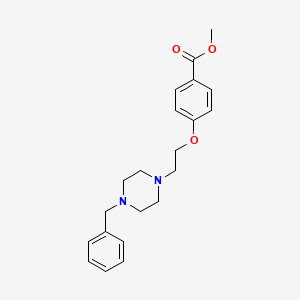
3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate is a zwitterionic buffer commonly used in biochemical and molecular biology research. This compound is known for its ability to maintain stable pH levels in various experimental conditions, making it an essential component in many laboratory protocols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate typically involves the reaction of piperazine with 2-hydroxypropane-1-sulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate form. The reaction conditions often include maintaining a specific temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for large-scale synthesis. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes to obtain the dihydrate form.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include an aqueous medium and a controlled pH.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in an acidic or neutral medium.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. These reactions are conducted under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: The compound is employed in cell culture media and enzyme assays to provide a stable pH environment.
Medicine: It is used in diagnostic assays and as a component in pharmaceutical formulations.
Industry: The compound finds applications in the manufacturing of biochemical reagents and as a stabilizer in various industrial processes.
Mechanism of Action
The buffering action of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate is due to its ability to donate and accept protons, thereby maintaining a stable pH. The compound interacts with hydrogen ions in the solution, either absorbing excess hydrogen ions in acidic conditions or releasing hydrogen ions in basic conditions. This proton exchange mechanism helps in stabilizing the pH of the solution.
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer in biochemical research.
2-(N-Morpholino)ethanesulfonic acid (MES): Commonly used in biological and biochemical research.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): Known for its buffering capacity in cell culture media.
Uniqueness
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate is unique due to its zwitterionic nature, which provides excellent buffering capacity over a wide pH range. Unlike some other buffers, it does not interfere with biochemical reactions or enzyme activities, making it highly suitable for sensitive experimental conditions.
Properties
IUPAC Name |
2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O8S2.2H2O/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSOJBZKKTTWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594852 |
Source


|
| Record name | 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid)--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918131-36-9 |
Source


|
| Record name | 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid)--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1320579.png)
![1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid](/img/structure/B1320581.png)
![1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1320585.png)
![Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320586.png)
![Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate](/img/structure/B1320587.png)
![6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B1320588.png)

![Tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320591.png)


![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B1320599.png)


